Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-8-5-3-4-6-10(8)17-11(9)13(14,15)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQUMCPYKSGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180678 | |
| Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-78-5 | |
| Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Reactants : 2-Nitrobenzaldehyde derivatives and ethyl acetoacetate or related β-keto esters.
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Conditions : Glacial acetic acid (AcOH) as solvent, Fe powder (<100 mesh) as reducing agent, 95–110°C for 3–6 hours.
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Mechanism :
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Reduction of nitro group to amine.
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Knoevenagel condensation between the amine and β-keto ester.
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Cyclization and aromatization to form the quinoline core.
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Example :
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate is synthesized from 2-nitrobenzaldehyde derivatives bearing trifluoromethyl groups. The reaction proceeds in AcOH with Fe powder, yielding 58% pure product after column chromatography.
Advantages :
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High functional group tolerance.
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Avoids isolation of intermediates.
Limitations :
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Requires stoichiometric Fe, generating metal waste.
Transition Metal-Catalyzed Trifluoromethylation
Copper-mediated trifluoromethylation provides direct access to trifluoromethyl-substituted quinolines. This method is ideal for late-stage functionalization.
Procedure:
-
Reactants : Ethyl 2-chloroquinoline-3-carboxylate and trifluoromethylating agents (e.g., TMSCF₃).
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Key Step :
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Formation of [Cu(CF₃)₂]⁻ complex.
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Nucleophilic substitution of chloride by CF₃ group.
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Example :
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is synthesized in 49% yield via this method. Subsequent dechlorination (e.g., using Pd/C and H₂) yields the target compound.
Advantages :
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Compatible with electron-deficient substrates.
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Scalable under mild conditions.
Limitations :
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Moderate yields due to competing side reactions.
Gould-Jacobs Cyclization
The Gould-Jacobs reaction involves cyclization of anilines with ethyl ethoxymethylenemalonate, followed by thermal dehydration.
Procedure:
-
Reactants : 2-Amino-5-(trifluoromethyl)benzaldehyde and diethyl ethoxymethylenemalonate.
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Mechanism :
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Formation of ethoxymethylene intermediate.
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Cyclization to quinoline via elimination of ethanol.
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Example :
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is obtained in 73% yield. Acidic hydrolysis and decarboxylation yield the final product.
Advantages :
-
High regioselectivity.
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Suitable for electron-withdrawing substituents.
Limitations :
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Requires high temperatures, limiting solvent options.
Three-Component Reaction in Aqueous Media
A green chemistry approach utilizes water as the solvent and Montmorillonite K-10 as a catalyst.
Procedure:
-
Reactants : Aniline derivatives, ethyl 3,3-diethoxypropionate, and trifluoromethylbenzaldehydes.
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Mechanism :
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Condensation of aldehyde and aniline.
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Cyclization with β-keto ester.
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Example :
Ethyl 6,7-dimethoxy-2-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate is synthesized in 71% yield.
Advantages :
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Environmentally benign (water as solvent).
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No need for inert atmosphere.
Limitations :
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Limited substrate scope for sterically hindered aldehydes.
Coupling Reactions with Carboxylic Acid Derivatives
Patent literature describes coupling quinoline-3-carboxylic acids with amines using agents like HBTU.
Procedure:
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Reactants : Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate and 2-(dimethylamino)ethylamine.
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Key Step :
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Nucleophilic substitution of chloride by amine.
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Ester hydrolysis (if required).
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Example :
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate is obtained in 65% yield.
Advantages :
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High purity without chromatography.
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Amenable to parallel synthesis.
Limitations :
-
Requires expensive coupling agents.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Catalyst/Reagent | Key Advantage |
|---|---|---|---|---|
| Friedländer Heterocyclization | 58 | AcOH, Fe, 95–110°C | Fe powder | One-pot synthesis |
| Cu-Catalyzed Trifluoromethylation | 49 | DMF, CuI, 100°C | TMSCF₃ | Late-stage functionalization |
| Gould-Jacobs Cyclization | 73 | Diphenylether, 220°C | None | High regioselectivity |
| Three-Component Reaction | 71 | Water, 90°C | Montmorillonite K-10 | Eco-friendly |
| Coupling Reaction | 65 | DMF, 60°C | HBTU | High purity |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction enhances water solubility and modifies biological activity:
-
Conditions :
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Acidic: Concentrated HCl (6N) at reflux for 8–12 hrs
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Basic: NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hrs
-
-
Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond.
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Applications : The carboxylic acid derivative exhibits improved antimicrobial activity compared to the ester form .
Substitution Reactions
The trifluoromethyl group and quinoline ring enable selective substitutions:
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Key Insight : The trifluoromethyl group’s electron-withdrawing effect directs electrophiles to the 6- and 8-positions of the quinoline ring .
Friedländer Heterocyclization
This domino reaction constructs the quinoline core from nitrobenzaldehyde derivatives and β-keto esters:
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Nitro Reduction : Fe/AcOH reduces nitro groups to amines (6 electrons/protons per nitro group) .
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Knoevenagel Condensation : The amine reacts with ethyl acetoacetate to form a 2-aminocinnamyl intermediate.
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Cyclization : Intramolecular attack of the aniline nitrogen on the ketone forms the quinoline ring .
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Side Reactions : Competitive reduction of double bonds in intermediates is avoided by using Fe instead of catalytic hydrogenation .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
aSelectivity Index (SI) = CC₅₀/EC₅₀.
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Mechanistic Insight : The trifluoromethyl group improves lipophilicity and target binding, while ester hydrolysis or chloro substitution alters cellular uptake .
Cyclization and Ring Functionalization
The compound participates in ring-forming reactions:
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Quinoline Ring Expansion : Reacts with diketones (e.g., 2,4-pentanedione) under acid catalysis to form fused polycyclic structures (e.g., acridines) .
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Photocatalyzed C–H Activation : Using Ru(bpy)₃²⁺ and light (450 nm), forms C–N bonds with aryl amines at the 4-position .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C without solvents .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or pH > 10.
This compound’s versatility in organic synthesis and bioactivity optimization makes it a cornerstone in medicinal chemistry. Its trifluoromethyl group and ester functionality enable precise structural tuning for targeted applications.
Scientific Research Applications
Chemical Characteristics
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate features a quinoline ring system with a trifluoromethyl group at the second position and an ethyl ester at the carboxylic acid functional group located at the third position. Its molecular formula is with a molecular weight of approximately 269.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for various applications.
Antimicrobial Activity
Research has indicated that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. In studies, compounds with similar structures demonstrated significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of trifluoromethyl groups has been linked to enhanced biological activity due to better electronic effects and increased dipole moments in the molecules .
Antiviral Properties
Recent investigations into quinoline analogues have highlighted their potential as antiviral agents. This compound has been evaluated for its efficacy against viruses, showing promising results in inhibiting viral replication. The structure-activity relationship (SAR) studies suggest that modifications to the ester moiety can affect antiviral potency, indicating a pathway for optimizing therapeutic agents against viral infections .
Anticancer Research
The compound has also been explored for its anticancer properties. Studies have shown that certain derivatives of quinoline can induce apoptosis in cancer cells. This compound's unique structure may contribute to its ability to interact with biological targets involved in cancer progression .
Fluorinated Materials
The incorporation of fluorinated groups into quinoline derivatives has implications in materials science, particularly in developing new materials with enhanced properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials used in coatings and polymers .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including the Friedländer synthesis, which allows for efficient access to substituted quinolines from readily available precursors . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Antimicrobial Screening
In one study, this compound was tested alongside other quinoline derivatives for antimicrobial efficacy. The results showed that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral activity of this compound against enterovirus D68 (EV-D68). The study measured cytopathic effects in cell lines treated with varying concentrations of this compound, demonstrating significant antiviral activity at specific dosages .
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy. The compound can inhibit specific enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Key Findings:
- Positional Effects: The trifluoromethyl group at position 2 (as in 2m and 2y) enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, its placement at position 7 (e.g., Ethyl 4-chloro-7-CF₃-quinoline-3-carboxylate) directs reactivity toward cyclocondensation with hydrazines to form pyrazoloquinolinones .
- Halogen vs. Hydroxy Substitutents: Chlorine at position 4 (2m) improves stability during trifluoromethylation, whereas hydroxyl groups (e.g., Ethyl 4-hydroxy-6-CF₃-quinoline-3-carboxylate) increase polarity, aiding solubility in aqueous systems .
- Steric Hindrance : Di-trifluoromethylated derivatives (e.g., 2y) exhibit lower synthetic yields (15%) due to steric clashes, highlighting challenges in multi-CF₃ functionalization .
Biological Activity
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C12H10F3NO2, with a molecular weight of approximately 269.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity and solubility in biological systems.
Pharmacological Properties
This compound has been investigated for various pharmacological activities, including:
- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HUEVEC (human umbilical vein endothelial cells) .
- Antiviral Activity : Recent research identified quinoline analogues as effective agents against enterovirus D68 (EV-D68), with this compound potentially demonstrating similar antiviral properties due to its structural analogies .
- Inhibition of Key Pathways : The compound may inhibit critical signaling pathways involved in tumor growth, such as the VEGF and c-Met pathways. Quinoline derivatives have been shown to disrupt these pathways, leading to reduced tumor proliferation and angiogenesis .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound's structure allows it to interact with various receptors, including growth factor receptors like VEGF and EGF, which are pivotal in cancer progression .
- Cell Cycle Arrest : Quinoline derivatives are known to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been observed in several studies where similar compounds were tested against cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : A study demonstrated that quinoline derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating their potential as anticancer agents .
- Antiviral Efficacy : In vitro assays showed that a series of quinoline analogues effectively inhibited the cytopathic effects of EV-D68, suggesting that this compound might share similar antiviral properties due to structural similarities .
- Mechanistic Insights : Research utilizing docking studies has illustrated how quinoline derivatives bind effectively to target proteins involved in cancer progression, highlighting the significance of specific substituents like the trifluoromethyl group in enhancing binding affinity .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate and its derivatives?
Answer: The synthesis typically involves functionalizing the quinoline core. For example:
- N-propargylation of the quinoline ester followed by a click reaction with azides under Sharpless conditions yields triazole-substituted derivatives .
- Ultrasound-assisted one-pot reactions with salicylaldehydes or hydroxyaryl ketones in acetonitrile, using K₂CO₃ and PEG-400 as catalysts, efficiently generate fused benzo/naphthofuran derivatives .
- Halogenation (e.g., bromomethylation) of the quinoline ester, followed by nucleophilic substitution with amines or morpholine derivatives, produces alkylated analogs .
Q. What structural characterization techniques are routinely employed for these compounds?
Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with hydrogen atoms positioned geometrically or via difference Fourier maps .
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substituent integration and regiochemistry.
- HRMS for molecular weight validation .
- HPLC and LCMS for purity assessment and retention time analysis (e.g., SMD-TFA05 conditions) .
Q. How are the biological activities of these derivatives initially evaluated?
Answer:
- Antimicrobial screening : Compounds are tested against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains using standardized MIC (Minimum Inhibitory Concentration) assays .
- Anticancer potential : Derivatives are assessed for cytotoxicity via cell viability assays (e.g., MTT), often focusing on substituent effects (e.g., trifluoromethyl groups) .
Advanced Research Questions
Q. How can structural data contradictions in X-ray crystallography be resolved during refinement?
Answer:
- SHELX refinement : Use ISOR restraints for disordered atoms and DFIX/FLAT commands to maintain geometry. Water molecules are located via difference maps and refined isotropically .
- Validation tools : Check R-factors, electron density maps (e.g., Fo-Fc maps), and CrysAlisPro integration to resolve ambiguities in twinned or high-symmetry crystals .
Q. How can reaction conditions be optimized to minimize isomeric byproducts during derivatization?
Answer:
- Controlled acylation : Heating with chloroacetyl chloride produces a mixture of O-acylation and cyclized pyranodione isomers, while NaOH-mediated acetyl chloride reactions favor N-acylation .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., PEG-400) improve regioselectivity in multi-step reactions .
Q. What is the impact of substituents (e.g., trifluoromethyl vs. halogens) on physicochemical properties?
Answer:
- Electron-withdrawing effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
- Crystallinity : Halogenated derivatives (e.g., 7-chloro-6-fluoro) exhibit tighter crystal packing, influencing solubility and bioavailability .
- Bioactivity : Substituents at the 4-hydroxy position modulate hydrogen-bonding interactions with biological targets (e.g., DNA gyrase in quinolone antibiotics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
